molecular formula C8H9NO3 B1293961 2-Methyl-3-nitroanisole CAS No. 4837-88-1

2-Methyl-3-nitroanisole

Cat. No.: B1293961
CAS No.: 4837-88-1
M. Wt: 167.16 g/mol
InChI Key: HQCZLEAGIOIIMC-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroanisole is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Use and Environmental Impact

2-Nitroanisole, which includes 2-methyl-3-nitroanisole, is mainly used in the production of o-anisidine (2-methoxyaniline), a precursor for over 100 azo dyes. However, it is identified as a potential carcinogen and may pose health risks in occupational settings. A study by Jeżewska and Woźnica (2020) developed a method for determining 2-nitroanisole concentrations in workplace air, highlighting the importance of monitoring this substance in industrial environments.

Carcinogenicity and DNA Interaction

2-Nitroanisole (2-NA) is a potent bladder carcinogen for rodents, and its mechanism of carcinogenicity was investigated in a study by Stiborová et al. (2003). The study used two independent methods to demonstrate that 2-NA binds covalently to DNA in vitro after reductive activation. This research provides insights into the potential carcinogenic potency of 2-NA for humans.

Chemical Properties and Reactions

A study on the mechanism of ortho-methylation of nitrobenzenes, which includes this compound, showed selective methylation at the free ortho position in the presence of dimethylsulfonium methylide. This study by Haiss and Zeller (2011) contributes to understanding the chemical behavior of nitroanisole compounds under specific conditions.

Electrochemical and Photolytic Properties

Research on the electrochemical characteristics of nitroanisole isomers, including 2-nitroanisole, in various media was conducted by Núñez-Vergara et al. (2002). The study provides detailed insights into the kinetic characterization and stability of reduction products of these isomers, which is valuable for understanding their reactivity in different environments.

Occupational Exposure and Health Risks

2-Nitroanisole's health risks in occupational settings are documented by Starek (2019). The study highlights the compound's toxicity and mutagenic properties, emphasizing the need for controlled exposure in the workplace.

Safety and Hazards

2-Methyl-3-nitroanisole is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection. In case of ingestion, it is advised to call a poison center or doctor/physician .

Properties

IUPAC Name

1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCZLEAGIOIIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197499
Record name 2-Methyl-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-88-1
Record name 1-Methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-nitroanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) was added sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) at 0° C. and the mixture was stirred for 30 minutes at room temperature. Methyl iodide (28.4 g, 200 mmol) was added and the mixture was heated to 80° C. for 5 hours. Water (100 mL) was added and the mixture was extracted with ethyl acetate (3 times 100 mL). The combined ethyl acetate phases were dried over sodium sulphate and concentrated under vacuum to give a residue, which was purified by column chromatography on silica gel (PE:EtOAc=5:1). Evaporation afforded the title compound as a yellow solid (14.4 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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